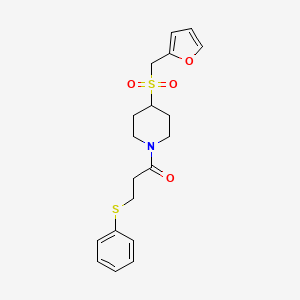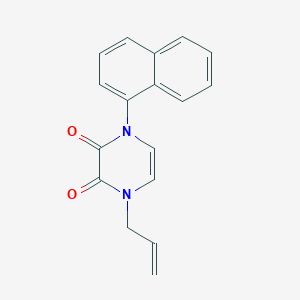![molecular formula C13H17F2NO2 B2490818 4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1493732-88-9](/img/structure/B2490818.png)
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied for its potential as an anticancer agent. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. DFMO has been shown to be effective in reducing polyamine levels and inhibiting tumor growth in preclinical studies.
Wirkmechanismus
DFMO inhibits the enzyme ODC, which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces polyamine levels and inhibits tumor growth. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
DFMO has been shown to reduce polyamine levels in various tissues, including the prostate, colon, and breast. DFMO has also been shown to have anti-inflammatory effects and to modulate immune function. DFMO has been well-tolerated in clinical trials, with the most common side effects being gastrointestinal disturbances and mild to moderate hematologic toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-defined mechanism of action. DFMO has also been extensively studied in preclinical models and clinical trials, providing a wealth of data on its efficacy and safety. However, DFMO has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its synthesis can be complex. DFMO also has a short half-life in vivo, which can limit its effectiveness.
Zukünftige Richtungen
DFMO has several potential future directions for research. One area of interest is the development of combination therapies that include DFMO and other anticancer agents. DFMO has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and clinical trials are ongoing to evaluate these combinations in cancer patients. Another area of interest is the development of new formulations of DFMO that improve its pharmacokinetic properties and increase its effectiveness. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders, and further research in these areas may lead to new therapeutic applications for DFMO.
Synthesemethoden
DFMO can be synthesized through a multi-step process starting from 2,6-difluorobenzaldehyde. The first step involves the conversion of the aldehyde to a nitrile through a cyanation reaction. The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The amine is then protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is introduced through a Williamson ether synthesis reaction. The Boc protecting group is then removed, and the resulting compound is DFMO.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of DFMO in cancer patients, and the results have been promising. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[[(2,6-difluorophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-11-2-1-3-12(15)10(11)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASWVMHZJOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)